molecular formula C13H10FN5 B1307433 7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B1307433
M. Wt: 255.25 g/mol
InChI Key: VPIAPFMNCRPTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction conditions often include the use of catalysts such as zinc chloride in supercritical carbon dioxide under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine stands out due to its specific structural features and its ability to inhibit multiple signaling pathways, making it a versatile compound for various therapeutic applications.

Properties

Molecular Formula

C13H10FN5

Molecular Weight

255.25 g/mol

IUPAC Name

7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C13H10FN5/c14-10-4-1-9(2-5-10)3-6-11-7-8-16-13-17-12(15)18-19(11)13/h1-8H,(H2,15,18)

InChI Key

VPIAPFMNCRPTPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC3=NC(=NN23)N)F

Origin of Product

United States

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